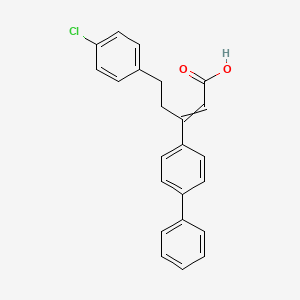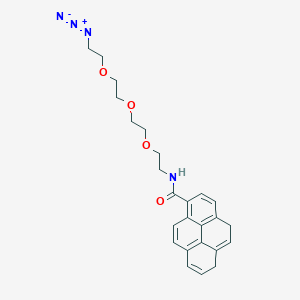
Pyren-PEG3-Azid
Übersicht
Beschreibung
Pyrene-PEG3-azide is a compound that combines a pyrene moiety with a polyethylene glycol (PEG) linker and an azide group. The pyrene unit is known for its strong fluorescence properties, making it useful in various analytical and imaging applications. The PEG linker provides solubility and biocompatibility, while the azide group allows for further functionalization through click chemistry .
Wissenschaftliche Forschungsanwendungen
Pyrene-PEG3-azide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in labeling biomolecules for imaging and tracking within cells.
Medicine: Utilized in drug delivery systems to improve solubility and biocompatibility of therapeutic agents.
Industry: Applied in the development of advanced materials, such as sensors and nanomaterials.
Wirkmechanismus
Target of Action
Pyrene-PEG3-azide, also known as Pyrene-amido-PEG4-azide, is a pyrene labeled PEG derivative containing an azide group . Its primary targets are any molecules bearing an alkyne group . The azide group in the compound enables Click Chemistry labeling with these alkyne-bearing molecules, thus turning any such molecule into a pyrene-bearing probe .
Mode of Action
The compound interacts with its targets (alkyne-bearing molecules) through a process known as Click Chemistry . This is a type of chemical reaction that allows for the efficient and selective synthesis of new compounds via the formation of carbon-heteroatom bonds. In this case, the azide group in Pyrene-PEG3-azide reacts with the alkyne group in the target molecule to form a stable triazole ring, effectively labeling the target molecule with a pyrene moiety .
Biochemical Pathways
The exact biochemical pathways affected by Pyrene-PEG3-azide are dependent on the nature of the alkyne-bearing target molecule. The primary pathway involved is the click chemistry reaction between the azide and alkyne groups . The downstream effects of this reaction include the introduction of a fluorescent pyrene label onto the target molecule, which can then be used for various research applications, such as tracking the molecule’s distribution and interactions within a biological system .
Pharmacokinetics
As a research-grade compound, it is primarily used in vitro for the labeling of alkyne-bearing molecules
Result of Action
The primary result of Pyrene-PEG3-azide’s action is the labeling of alkyne-bearing molecules with a fluorescent pyrene moiety . This allows for the visualization and tracking of these molecules in various research applications. The fluorescence properties of the pyrene label (max absorption at 403 nm and emission at 453 nm ) enable the detection and study of the labeled molecules under specific light conditions .
Action Environment
The efficacy and stability of Pyrene-PEG3-azide’s action are influenced by various environmental factors. These include the presence and concentration of alkyne-bearing target molecules, the conditions under which the Click Chemistry reaction occurs, and the specific light conditions used for the visualization of the pyrene label . The compound is typically stored at -20°C and is stable under ambient shipping temperatures .
Biochemische Analyse
Biochemical Properties
The primary role of Pyrene-PEG3-azide in biochemical reactions is to enable Click Chemistry labeling with any Alkyne-bearing molecules . This interaction allows the transformation of any molecule into a pyrene-bearing probe . The nature of these interactions is primarily chemical, involving the reaction of the azide group in Pyrene-PEG3-azide with Alkyne-bearing molecules .
Molecular Mechanism
The molecular mechanism of action of Pyrene-PEG3-azide primarily involves its role in Click Chemistry. The azide group in Pyrene-PEG3-azide reacts with Alkyne-bearing molecules to form a stable triazole ring . This reaction allows any molecule to be transformed into a pyrene-bearing probe, which can then be used for various biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrene-PEG3-azide typically involves the conjugation of a pyrene derivative with a PEG chain that has an azide functional group at one end. One common method is to start with a pyrene derivative that has a reactive group, such as a carboxylic acid or an amine. This reactive group is then coupled with a PEG chain that has an azide group using standard coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) esters .
Industrial Production Methods: Industrial production of Pyrene-PEG3-azide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the stoichiometry of reactants. Purification steps such as column chromatography or recrystallization are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrene-PEG3-azide undergoes several types of chemical reactions, primarily driven by the azide group. These include:
Click Chemistry:
Common Reagents and Conditions:
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.
Major Products:
Click Chemistry: The major product is a 1,2,3-triazole-linked compound.
Reduction: The major product is a primary amine.
Vergleich Mit ähnlichen Verbindungen
Pyrene Azide Plus: A fluorescent agent with a terminal azide group designed for click chemistry reactions.
Azido-PEG derivatives: Various PEG derivatives with azide groups used for similar click chemistry applications.
Uniqueness: Pyrene-PEG3-azide is unique due to its combination of a fluorescent pyrene moiety, a biocompatible PEG linker, and a reactive azide group. This combination allows for versatile applications in imaging, diagnostics, and materials science, making it a valuable tool in both research and industrial settings .
Eigenschaften
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydropyrene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c26-29-28-11-13-32-15-17-33-16-14-31-12-10-27-25(30)22-9-7-20-5-4-18-2-1-3-19-6-8-21(22)24(20)23(18)19/h1,3-4,6-9H,2,5,10-17H2,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKZTMTWYFYOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C3C1=CCC4=C3C(=C(C=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133904 | |
| Record name | 1-Pyrenecarboxamide, N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817735-36-6 | |
| Record name | 1-Pyrenecarboxamide, N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrenecarboxamide, N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


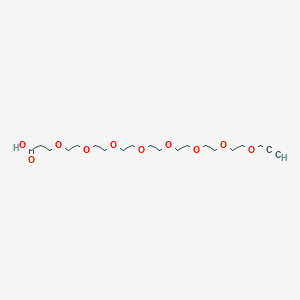
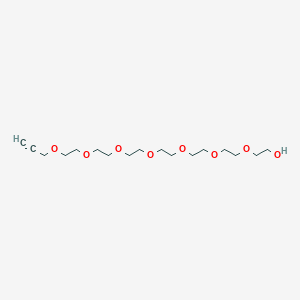
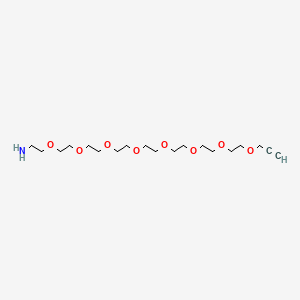
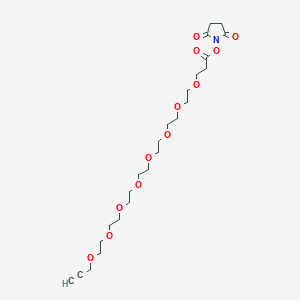
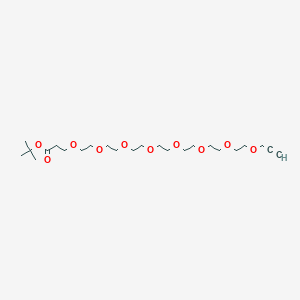
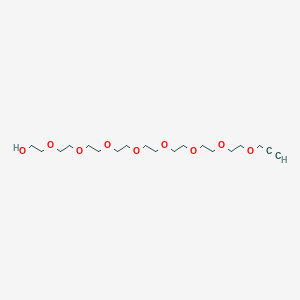
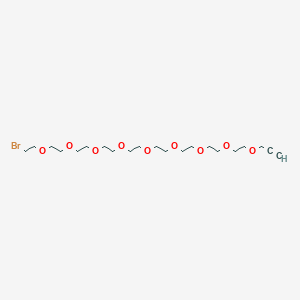
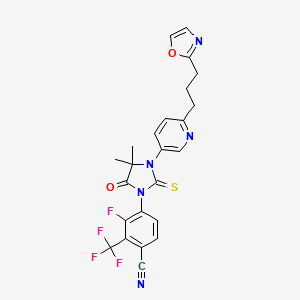

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)
![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)
